Terameprocol

Catalog No.
S544938
CAS No.
24150-24-1
M.F
C22H30O4
M. Wt
358.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terameprocol

CAS Number

24150-24-1

Product Name

Terameprocol

IUPAC Name

4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+

InChI Key

ORQFDHFZSMXRLM-IYBDPMFKSA-N

SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

4,4'-(2,3-dimethyl-1,4-butanediyl)bis-1,2-dimethoxybenzene, FW 358.2, FW-358.2, terameprocol, tetra-O-methyl-NDGA, tetra-O-methylnordihydroguaiaretic acid, tetramethoxynordihydroguaiaretic acid, TMNDGA

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC

Description

The exact mass of the compound Terameprocol is 358.21441 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Protein Synthesis:

  • Terameprocol works by binding to the ribosomes, which are cellular structures responsible for protein production. This binding disrupts the ribosome's function, hindering its ability to translate genetic information into proteins. Cancer cells are particularly reliant on protein synthesis for their rapid growth and survival. (Source: )

Evaluation in Cancer Cell Lines:

  • Studies have been conducted to assess the effectiveness of terameprocol against various cancer cell lines in laboratory settings. These studies have shown promising results, with terameprocol demonstrating anti-tumor activity in some types of cancer cells. (Source: )

Investigation of Drug Combinations:

  • Research is ongoing to explore the potential benefits of combining terameprocol with other anti-cancer agents. The rationale behind this approach is that combining drugs might target different cellular pathways in cancer cells, leading to a more potent therapeutic effect and potentially overcoming resistance mechanisms. (Source: )

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.6

Exact Mass

358.21441

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53YET703F2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Terameprocol is a synthetic tetra-methylated derivative of nordihydroguaiaretic acid (NDGA) and transcriptional inhibitor with potential antiviral, antiangiogenic, and antineoplastic activities. Terameprocol competes with the transcription factor Sp1 for specific Sp1 DNA binding domains within gene promoter regions during DNA synthesis. In virally-infected cells, blocking of the Sp1 binding site suppresses Sp1-regulated viral promoter activity and gene expression, thereby inhibiting viral transcription and replication. In tumor cells, blockage of Sp1 binding sites by this agent interferes with the transcription of the Sp1-dependant genes cyclin-dependant kinase (Cdc2), survivin, and vascular endothelial growth factor (VEGF), which are overexpressed in a variety of cancers. By suppressing Sp1-regulated transcription of these genes, terameprocol may reduce tumor angiogenesis and tumor cell proliferation and induce tumor cell apoptosis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Transcription factor
SP1 [HSA:6667] [KO:K04684]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

24150-24-1

Wikipedia

Terameprocol

Dates

Modify: 2023-08-15
1: Ho SS, Go ML. Restraining the flexibility of the central linker in terameprocol results in constrained analogs with improved growth inhibitory activity. Bioorg Med Chem Lett. 2013 Nov 15;23(22):6127-33. doi: 10.1016/j.bmcl.2013.09.014. Epub 2013 Sep 13. PubMed PMID: 24080463.
2: Grossman SA, Ye X, Peereboom D, Rosenfeld MR, Mikkelsen T, Supko JG, Desideri S; Adult Brain Tumor Consortium. Phase I study of terameprocol in patients with recurrent high-grade glioma. Neuro Oncol. 2012 Apr;14(4):511-7. doi: 10.1093/neuonc/nor230. Epub 2012 Feb 8. PubMed PMID: 22323663; PubMed Central PMCID: PMC3309850.
3: Oyegunwa AO, Sikes ML, Wilson JR, Scholle F, Laster SM. Tetra-O-methyl nordihydroguaiaretic acid (Terameprocol) inhibits the NF-κB-dependent transcription of TNF-α and MCP-1/CCL2 genes by preventing RelA from binding its cognate sites on DNA. J Inflamm (Lond). 2010 Dec 7;7:59. doi: 10.1186/1476-9255-7-59. PubMed PMID: 21138578; PubMed Central PMCID: PMC3002343.
4: Sun Y, Giacalone NJ, Lu B. Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma. J Thorac Oncol. 2011 Jan;6(1):8-14. doi: 10.1097/JTO.0b013e3181fa646a. PubMed PMID: 21107289; PubMed Central PMCID: PMC3010256.
5: Pollara JJ, Laster SM, Petty IT. Inhibition of poxvirus growth by Terameprocol, a methylated derivative of nordihydroguaiaretic acid. Antiviral Res. 2010 Dec;88(3):287-95. doi: 10.1016/j.antiviral.2010.09.017. Epub 2010 Oct 1. PubMed PMID: 20888364.
6: Eads D, Hansen R, Oyegunwa A, Cecil C, Culver C, Scholle F, Petty I, Laster S. Terameprocol, a methylated derivative of nordihydroguaiaretic acid, inhibits production of prostaglandins and several key inflammatory cytokines and chemokines. J Inflamm (Lond). 2009 Jan 8;6:2. doi: 10.1186/1476-9255-6-2. PubMed PMID: 19133137; PubMed Central PMCID: PMC2631502.
7: Khanna N, Dalby R, Connor A, Church A, Stern J, Frazer N. Phase I clinical trial of repeat dose terameprocol vaginal ointment in healthy female volunteers. Sex Transm Dis. 2008 Jun;35(6):577-82. doi: 10.1097/OLQ.0b013e31816766af. PubMed PMID: 18418294.
8: Smolewski P. Terameprocol, a novel site-specific transcription inhibitor with anticancer activity. IDrugs. 2008 Mar;11(3):204-14. Review. PubMed PMID: 18311658.
9: Khanna N, Dalby R, Tan M, Arnold S, Stern J, Frazer N. Phase I/II clinical safety studies of terameprocol vaginal ointment. Gynecol Oncol. 2007 Dec;107(3):554-62. Epub 2007 Oct 1. PubMed PMID: 17905420.
10: Lopez RA, Goodman AB, Rhodes M, Blomberg JA, Heller J. The anticancer activity of the transcription inhibitor terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration. Anticancer Drugs. 2007 Sep;18(8):933-9. PubMed PMID: 17667599.

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